
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide typically involves the reaction of 1-methyl-3-piperidylmethanol with propionanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
科学研究应用
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
相似化合物的比较
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
Phenampromide: N-(1-methyl-2-piperidinoethyl)propionanilide
Uniqueness
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, efficacy, and safety profiles, making it a valuable candidate for further research and development .
属性
CAS 编号 |
97754-87-5 |
|---|---|
分子式 |
C16H25IN2O |
分子量 |
388.29 g/mol |
IUPAC 名称 |
N-[(1-methylpiperidin-3-yl)methyl]-N-phenylpropanamide;hydroiodide |
InChI |
InChI=1S/C16H24N2O.HI/c1-3-16(19)18(15-9-5-4-6-10-15)13-14-8-7-11-17(2)12-14;/h4-6,9-10,14H,3,7-8,11-13H2,1-2H3;1H |
InChI 键 |
OPOIKEKWQWADEU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CC1CCCN(C1)C)C2=CC=CC=C2.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
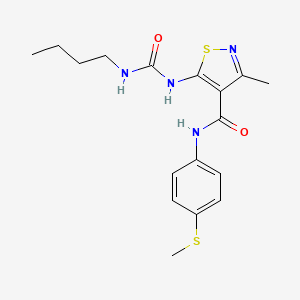


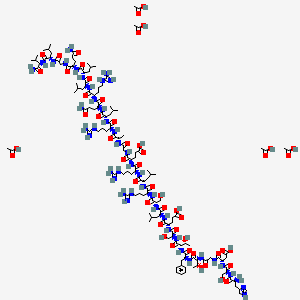
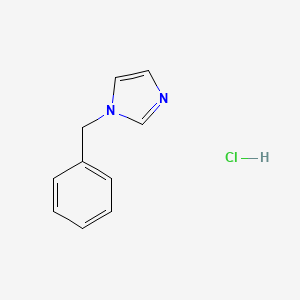
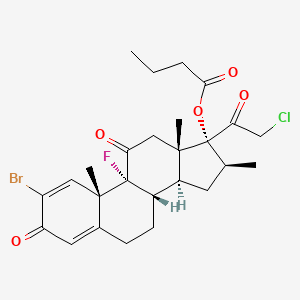


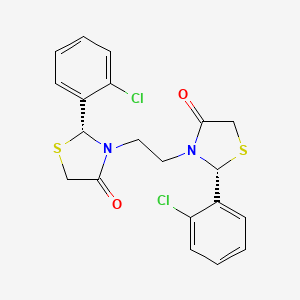
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)



